N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide
Overview
Description
Preparation Methods
The synthesis of N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide involves several steps. One common synthetic route includes the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 5-(chloromethyl)-1,2,4-oxadiazole to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds to N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide include:
N-benzyl-2-[5-(methyl)-1,2,4-oxadiazol-3-yl]acetamide: Lacks the chloromethyl group, resulting in different reactivity and applications.
N-benzyl-2-[5-(bromomethyl)-1,2,4-oxadiazol-3-yl]acetamide:
N-benzyl-2-[5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl]acetamide: Contains a hydroxymethyl group, which can participate in different hydrogen bonding interactions and chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and binding properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-7-12-15-10(16-18-12)6-11(17)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLHOQFNBWZJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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